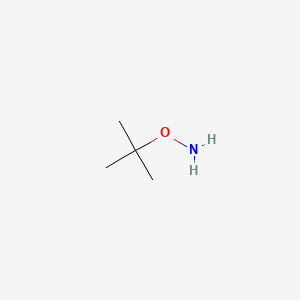

O-tert-butylhydroxylamine

描述

Historical Context of Hydroxylamine (B1172632) Derivatives in Organic Synthesis

Hydroxylamine itself was first prepared in 1865 by Wilhelm Clemens Lossen. wikipedia.org Its derivatives, characterized by the N-O single bond, have a long history in organic synthesis. wikipedia.orgmdpi.com Initially, their application was somewhat limited due to challenges in their synthesis and their potential instability. rsc.orgcardiff.ac.uk Early methods for preparing hydroxylamine derivatives often involved the reduction of nitro compounds or the alkylation of hydroxylamine, which could be complicated by side reactions. wikipedia.orgcardiff.ac.ukgoogle.com

A significant application of hydroxylamine derivatives has been in the synthesis of oximes from aldehydes and ketones. This reaction is crucial in various industrial processes, including the production of caprolactam, a precursor to Nylon 6. wikipedia.orgatamanchemicals.com Over time, the synthetic utility of hydroxylamine derivatives has expanded considerably. They are now recognized as important intermediates in the preparation of a wide range of nitrogen-containing compounds, such as nitrones and hydroxamic acids. google.com The development of more robust and selective synthetic methods has been key to unlocking the full potential of this class of compounds in organic chemistry. mdpi.com

Significance and Research Trajectories of O-tert-Butylhydroxylamine in Modern Chemistry

This compound, often used as its hydrochloride salt, has gained prominence as a versatile reagent in contemporary organic synthesis. sigmaaldrich.comsigmaaldrich.com The presence of the bulky tert-butyl group on the oxygen atom imparts specific reactivity and stability to the molecule, making it a valuable tool for chemists.

One of the key research areas for this compound is its use as a precursor to novel reagents. For instance, it is used in the synthesis of N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO), a stable, liquid reagent that facilitates the one-step synthesis of primary sulfonamides from organometallic reagents. chemistryviews.orgnih.govgalchimia.com This method offers a significant advantage over traditional, harsher methods for creating sulfonamides, which are important functional groups in many pharmaceutical compounds. chemistryviews.orgnih.govacs.org

Recent research has also highlighted the utility of this compound in photocatalytic reactions. It has been employed in the synthesis of sulfinamides, sulfonamides, and sulfonimidamides from carboxylic acids. organic-chemistry.org This process involves the generation of alkyl radicals which then react with sulfinylamine reagents derived from this compound. organic-chemistry.org

Furthermore, this compound serves as a derivatizing agent in analytical chemistry. Its hydrochloride salt, sometimes referred to as TBOX, is used to react with carbonyl compounds, converting them into oximes that can be more easily detected and quantified, for example, in studies of atmospheric chemistry and indoor air quality. nih.govresearchgate.netrsc.orgresearchgate.net This application is particularly useful for identifying and analyzing complex mixtures of volatile organic compounds.

The ongoing exploration of this compound's reactivity continues to open new avenues in synthetic and analytical chemistry. Its ability to participate in a diverse range of reactions underscores its importance as a foundational building block in the development of new chemical methodologies.

| Property | Value |

| CAS Number | 39684-28-1 (hydrochloride salt) |

| Molecular Formula | (CH₃)₃CONH₂ · HCl |

| Molecular Weight | 125.60 g/mol (hydrochloride salt) |

| Appearance | Solid |

| Melting Point | ~155 °C (decomposes) |

| Solubility | Soluble in water |

Table 1: Physical and Chemical Properties of this compound Hydrochloride sigmaaldrich.comsigmaaldrich.com

| Application Area | Specific Use | Key Outcome |

| Organic Synthesis | Precursor to N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) | Enables convenient one-step synthesis of primary sulfonamides. chemistryviews.orgnih.govgalchimia.com |

| Photocatalysis | Reagent in the synthesis of sulfinamides and sulfonamides | Utilizes alkyl radicals generated from carboxylic acids. organic-chemistry.org |

| Analytical Chemistry | Derivatizing agent (TBOX) for carbonyl compounds | Facilitates detection and quantification of volatile organic compounds. nih.govresearchgate.netrsc.orgresearchgate.net |

| Medicinal Chemistry | Reactant in the synthesis of biologically active molecules | Used to prepare inhibitors for enzymes like MMPs and for creating antimalarial compounds. sigmaaldrich.comsigmaaldrich.com |

Table 2: Research Applications of this compound

Structure

3D Structure

属性

IUPAC Name |

O-tert-butylhydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-4(2,3)6-5/h5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKVUFSINQFSJNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)ON | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380707 | |

| Record name | O-tert-butylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37477-16-0 | |

| Record name | O-tert-butylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for O Tert Butylhydroxylamine and Its Derivatives

Established Synthetic Routes and Precursors

Preparation from N-Hydroxyphthalimide

A common and established route to O-tert-butylhydroxylamine involves the use of N-hydroxyphthalimide as a key precursor. Tertiary alcohols can react with N-hydroxyphthalimide in the presence of stoichiometric amounts of boron trifluoride etherate (BF3·Et2O) to produce N-(tert-alkoxy)phthalimides. researchgate.net Subsequent hydrazinolysis of these intermediates yields the desired (tert-alkoxy)amines. researchgate.net

Another approach involves the reaction of N-hydroxyphthalimide with isobutylene. In a specific example, N-hydroxyphthalimide, isobutene, and isobutyraldehyde (B47883) are reacted in acetonitrile (B52724) under dried air pressure. guidechem.com This method highlights the versatility of N-hydroxyphthalimide in forming the crucial N-O bond.

The alkylation of N-hydroxyphthalimide can also be achieved using alkyl halides in the presence of a base like potassium carbonate or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net The resulting N-alkoxyphthalimides are then cleaved, often with hydrazine (B178648) or methyl hydrazine, to furnish the corresponding alkoxyamine hydrochlorides. researchgate.netlookchem.com For instance, this compound hydrochloride can be prepared by treating N-hydroxyphthalimide with tert-butyl acetate (B1210297) and perchloric acid to give tert-butoxyphthalimide, followed by deprotection with hydrazine and acidification with HCl. lookchem.com

A notable application of this precursor is in the synthesis of chiral auxiliaries. For example, the chiral auxiliary N-1-(1′-naphthyl)ethyl-O-tert-butylhydroxylamine can be prepared from N-hydroxyphthalimide in a four-step process. acs.org

It's also worth noting that N-hydroxyphthalimide and its derivatives are utilized in oxidation catalysis, where they can be converted to the phthalimide (B116566) N-oxyl (PINO) radical, a key species in various oxidation reactions. promonograph.org For example, the aerobic oxidation of isobutane (B21531) in the presence of an N-hydroxyphthalimide/Co(OAc)2 system can produce tert-butyl alcohol with high yield. promonograph.org

Synthesis of N-Methyl-O-tert-Butylhydroxylamine Hydrochloride

An efficient synthesis for N-methyl-O-tert-butylhydroxylamine hydrochloride has been developed, which is a key reagent for creating modified Weinreb amides. lookchem.comresearchgate.net One synthetic route starts from the commercially available this compound hydrochloride. lookchem.comsigmaaldrich.comscientificlabs.ieindiamart.com This starting material is used to synthesize N-methyl-O-tert-butylhydroxylamine hydrochloride. lookchem.com

A multi-step, large-scale synthesis begins with N-hydroxyphthalimide, which is treated with tert-butyl acetate and perchloric acid to yield tert-butoxyphthalimide. lookchem.com Deprotection with hydrazine followed by acidification gives this compound hydrochloride. lookchem.com The amine is then protected with an allylchloroformate group, followed by N-methylation. lookchem.com The final step involves the deprotection of the alloc group and subsequent treatment with HCl to afford the target compound. lookchem.com

Advanced N–O Bond Formation Strategies

Magnesium Amides and Perester Electrophiles

A significant advancement in the synthesis of trisubstituted hydroxylamines, including O-tert-butyl derivatives, involves the direct formation of the N–O bond. One such method employs magnesium amides as the nucleophilic component and perester electrophiles. mdpi.comorganic-chemistry.org This strategy provides a convergent route to O-tert-butyl-N,N-disubstituted hydroxylamines. mdpi.comorganic-chemistry.orgresearchgate.net

The reaction typically involves treating a secondary amine with ethylmagnesium bromide (EtMgBr) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) to generate the magnesium amide in situ. organic-chemistry.org This nucleophile is then reacted with a suitable perester, such as tert-butyl 2,6-dimethylperbenzoate, at a controlled temperature (e.g., 0 °C) to form the desired hydroxylamine (B1172632) derivative. organic-chemistry.org This method demonstrates broad functional group tolerance, making it applicable to complex molecules. mdpi.comorganic-chemistry.org

The choice of perester is crucial and depends on the steric properties of the amine nucleophile. mdpi.comresearchgate.net For less sterically hindered amines, a sterically demanding perester like 2,6-dimethyl-tert-butylperbenzoate is necessary to achieve chemoselectivity and favor N-O bond formation over competing reactions. mdpi.comresearchgate.net

It's important to note that while alcohol-derived 2-methyl-tetrahydropyranyl (MTHP) monoperoxyacetals have been successfully used as electrophiles for N-O bond formation with a range of magnesium amides, O-tert-butyl-derived MTHP monoperoxyacetals were found to be unsuccessful under the optimized conditions for producing O-tert-butyl-N,N-disubstituted hydroxylamines. mdpi.comresearchgate.netresearchgate.net This limitation led to the development of the perester-based methodology. mdpi.comresearchgate.net

Optimization of Reaction Conditions and Steric Influence

The successful formation of N-O bonds using magnesium amides and peresters is highly dependent on the optimization of reaction conditions and understanding the influence of sterics. mdpi.comorganic-chemistry.orgresearchgate.net A key factor is the "steric matching" of the nucleophile and the electrophile. mdpi.com

Key Findings on Steric Influence:

Sterically Encumbered Magnesium Amides: These react effectively with both tert-butylperbenzoate (TBPB) and the more hindered 2,6-dimethyl-tert-butylperbenzoate to yield the desired O-tert-butyl-N,N-disubstituted hydroxylamines. mdpi.comresearchgate.net The steric bulk on the amide is thought to slow down the undesired collapse of the tetrahedral intermediate to the benzamide, thus favoring the desired N-O bond formation. mdpi.com

Less Sterically Hindered Amine Nucleophiles: When reacted with TBPB, these amines predominantly undergo a 1,2-addition to the carbonyl group, leading to the formation of benzamides as the major product. mdpi.comresearchgate.net However, by using the sterically hindered 2,6-dimethyl-tert-butylperbenzoate, the reaction becomes chemoselective, and the desired trisubstituted hydroxylamines are formed in good yields. mdpi.comresearchgate.net The methyl groups at the ortho positions of the perester are believed to retard the rate of 1,2-addition, allowing the irreversible N-O bond formation to become the dominant pathway. mdpi.com

The general optimized procedure involves the in-situ formation of the magnesium amide from the corresponding amine and ethylmagnesium bromide in THF at 0°C, followed by the dropwise addition of the perester. organic-chemistry.org The reaction is typically rapid, often completing within 30 minutes. organic-chemistry.org

Preparation of Key Reagents Derived from this compound

This compound and its hydrochloride salt serve as versatile starting materials for the preparation of other important synthetic reagents. sigmaaldrich.comscientificlabs.ieindiamart.comchemistryviews.org

One notable example is the synthesis of N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO). chemistryviews.org This reagent is prepared on a gram scale from this compound hydrochloride by reacting it with thionyl chloride in the presence of triethylamine. chemistryviews.org t-BuONSO is a stable liquid that serves as a valuable tool for the one-step synthesis of primary sulfonamides from a wide range of organometallic reagents, including Grignard and organolithium compounds. chemistryviews.orgorganic-chemistry.org

Furthermore, this compound hydrochloride is a precursor for synthesizing N-tert-butoxyamino acids, which are substrates for the synthesis of N-hydroxy peptides. sigmaaldrich.comscientificlabs.ie It is also a reactant in the synthesis of N-(arylethyl)-O-tert-butylhydroxamates, which function as Weinreb amide equivalents. sigmaaldrich.com

The free base, N-tert-butylhydroxylamine, can be liberated from its hydrochloride salt and used to prepare N-tert-butylhydroxylammonium acetate. google.com This salt has advantageous properties, such as the ability to be partitioned from an aqueous phase into an organic phase and purification by distillation under reduced pressure. google.com

Synthesis of N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO)

N-Sulfinyl-O-(tert-butyl)hydroxylamine, commonly abbreviated as t-BuONSO, is a novel sulfinylamine reagent utilized for the direct synthesis of primary sulfonamides from organometallic reagents. organic-chemistry.orgacs.org This method provides a convenient one-step process to access a wide range of medicinally relevant primary sulfonamides in good to excellent yields. organic-chemistry.orgacs.org The traditional synthesis of primary sulfonamides often involves reacting sulfonyl chlorides with ammonia, a method with drawbacks such as the moisture sensitivity of sulfonyl chlorides and the harsh conditions required for their preparation. acs.org The t-BuONSO reagent circumvents these issues, offering a process with good functional group tolerance. chemistryviews.org

The synthesis of t-BuONSO is a straightforward, one-step procedure. bohrium.com It is prepared from commercially available this compound hydrochloride. chemistryviews.org The reaction involves treating the hydrochloride salt with thionyl chloride in the presence of triethylamine. chemistryviews.org This process has been successfully performed on a 15-gram scale, yielding t-BuONSO as a stable, colorless liquid. chemistryviews.org

The resulting t-BuONSO reagent reacts efficiently with various (hetero)aryl and alkyl Grignard or organolithium reagents. organic-chemistry.orgchemistryviews.org The reaction is typically conducted in tetrahydrofuran (THF) at low temperatures, such as -78 °C. chemistryviews.orgtcichemicals.com A proposed reaction mechanism involves the initial addition of the organometallic reagent to t-BuONSO to form a sulfinamide intermediate. acs.org This intermediate is thought to convert to a sulfonimidate ester anion before yielding the final primary sulfonamide product. acs.org

Table 1: Synthesis of N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO)

| Reactant 1 | Reactant 2 | Base | Product | Product Type |

|---|

Preparation of N-1-(1′-Naphthyl)ethyl-O-tert-butylhydroxylamine (Chiral Auxiliary)

N-1-(1′-Naphthyl)ethyl-O-tert-butylhydroxylamine is a chiral auxiliary that functions as a chiral Weinreb amide equivalent. nih.govacs.org Its N-acyl derivatives undergo highly diastereoselective enolate alkylations, and the subsequent cleavage of the alkylated products provides direct access to chiral aldehydes and ketones with excellent enantiopurity (≥94% ee). nih.govacs.org The auxiliary itself can be recovered in high enantiomeric excess (>98% ee) and recycled. nih.govacs.org

The synthesis is a practical, four-step process that starts from inexpensive, commercially available N-hydroxyphthalimide and allows for multigram scale (>25 g) preparation of both enantiomers with over 98% enantiomeric excess (ee). nih.govacs.org A key advantage of this sequence is that it does not require chromatographic purification. acs.orgacs.org

The synthetic sequence is as follows acs.org:

O-Alkylation: N-hydroxyphthalimide is O-alkylated using an excess of tert-butyl acetate in dioxane with trifluoromethanesulfonic acid as a catalyst. This step quantitatively yields the O-tert-butylated phthalimide derivative.

Hydroxylamine Release: The resulting product is treated with a stoichiometric amount of methylhydrazine to release this compound.

Oxime Ether Formation: Without isolation of the this compound, 1-acetonaphthone (the corresponding ketone) and acetic acid are added to the reaction mixture, which is then heated to reflux. This forms the desired oxime ether as a mixture of geometric isomers.

Resolution: The final step involves the resolution of the enantiomers to yield the chiral auxiliary in high enantiomeric purity. nih.govacs.org

The utility of this chiral auxiliary is demonstrated in the diastereoselective alkylation of its N-acyl derivatives. acs.org For example, the lithium enolates of various N-acyl derivatives can be alkylated with different alkyl halides to produce the corresponding α-substituted products as single diastereoisomers (>98% de) after chromatography. nih.gov

Table 2: Diastereoselective Alkylation using (R)-N-1-(1′-Naphthyl)ethyl-O-tert-butylhydroxylamine Derivatives acs.org

| N-Acyl Derivative | R Group | Alkylating Agent (R'X) | Product | Yield (de) %c |

|---|---|---|---|---|

| (R)-11 | Me | BnBr | (2S,1′R)-15 | 95 (>98) |

| (R)-11 | Me | AllylBr | (2S,1′R)-17 | 94 (>98) |

| (R)-12 | Bn | MeI | (2R,1′R)-18 | 85 (>98) |

| (R)-12d | Bn | EtI | (2R,1′R)-19d | 89 (>98) |

| (R)-13d | Et | BnBr | (2S,1′R)-20d | 86 (>98) |

| (R)-14 | Allyl | MeI | (2R,1′R)-21 | 72 (>98) |

| (R)-14 | Allyl | BnBr | (2S,1′R)-22 | 91 (>98) |

Note: 'de' refers to diastereomeric excess. The value in parentheses represents the de after chromatography.

Reaction Mechanisms Involving O Tert Butylhydroxylamine

Mechanistic Studies of Oxime Formation

The formation of oxime ethers from O-tert-butylhydroxylamine and carbonyl compounds, such as aldehydes and ketones, is a cornerstone of its application. The reaction is a nucleophilic addition to the carbonyl group, followed by dehydration. The generally accepted mechanism proceeds as follows:

Nucleophilic Attack: The nitrogen atom of this compound, being a potent nucleophile, attacks the electrophilic carbonyl carbon. This step leads to the formation of a tetrahedral intermediate, a hemiaminal ether.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the original carbonyl group. This step can be facilitated by the solvent or trace amounts of acid or base.

Dehydration: The resulting intermediate, now protonated on the oxygen, readily eliminates a molecule of water to form a C=N double bond, yielding the final oxime ether product.

The rate of oxime formation is pH-dependent. Mildly acidic conditions can accelerate the reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. rsc.org However, at very low pH, the hydroxylamine (B1172632) itself can be protonated, which deactivates it as a nucleophile. Aniline and its derivatives have been shown to catalyze oxime formation by forming a more reactive protonated Schiff base intermediate, which then undergoes transamination with the hydroxylamine. rsc.org

While this general mechanism is widely accepted, specific kinetic studies on the formation of O-tert-butyloximes are not extensively detailed in the reviewed literature. The bulky tert-butyl group may influence the rate of both the initial nucleophilic attack and the subsequent dehydration step due to steric hindrance.

Elucidation of N–O Bond Formation Pathways

The formation of the N-O bond is a key process in the synthesis of more complex hydroxylamine derivatives. A notable example is the synthesis of O-tert-butyl-N,N-disubstituted hydroxylamines through the reaction of magnesium amides with tert-butyl peresters. researchgate.net

A proposed mechanism for this transformation involves the following steps:

Formation of Magnesium Amide: An amine is treated with a Grignard reagent, such as ethylmagnesium bromide, to generate the corresponding magnesium amide.

Nucleophilic Attack: The magnesium amide then acts as a nucleophile, attacking the perester. The reaction shows a notable dependence on steric hindrance. For less sterically hindered amines, ortho,ortho-disubstitution on the perester is necessary to prevent a competing 1,2-addition to the carbonyl group that would lead to an amide byproduct. More sterically encumbered magnesium amides, however, react selectively to form the desired hydroxylamine even with unsubstituted peresters. researchgate.net

N-O Bond Formation: The reaction proceeds via a pathway that results in the direct formation of the N-O bond, yielding the O-tert-butyl-N,N-disubstituted hydroxylamine.

This method provides a direct and efficient route to trisubstituted hydroxylamines, a class of compounds that are of growing interest in medicinal chemistry as bioisosteres for ethers and branched alkyl groups. researchgate.net

Stereochemical Control and Diastereoselectivity in Alkylation Reactions

This compound can be incorporated into chiral auxiliaries to control the stereochemical outcome of reactions. A prominent example is the use of N-1-(1′-naphthyl)ethyl-O-tert-butylhydroxylamine as a chiral auxiliary. This auxiliary has proven to be highly effective in directing the diastereoselective alkylation of N-acyl derivatives.

The general procedure involves the acylation of the chiral hydroxylamine, followed by deprotonation with a strong base to form an enolate. The subsequent reaction of this enolate with an alkyl halide proceeds with a high degree of stereocontrol. The bulky naphthyl and tert-butyl groups create a sterically defined environment that directs the approach of the electrophile to one face of the enolate. This results in the formation of one diastereomer in significant excess.

The effectiveness of this chiral auxiliary is demonstrated in the synthesis of α-substituted carboxylic acid derivatives. After the alkylation step, the auxiliary can be cleaved to yield the chiral product and can often be recovered for reuse.

| N-Acyl Group | Alkyl Halide | Diastereomeric Excess (de) |

|---|---|---|

| Propionyl | Methyl Iodide | >98% |

| Propionyl | Ethyl Iodide | >98% |

| Propionyl | Benzyl Bromide | >98% |

The concept of a "chiral relay" involves the transfer of stereochemical information from a chiral catalyst to an achiral template, which then directs the stereochemical outcome of a reaction. This strategy can amplify the effect of the chiral catalyst and allow for stereocontrol over a greater distance.

While the concept of chiral relay has been explored in various asymmetric transformations, specific examples detailing a chiral relay mechanism directly involving this compound derivatives are not prominent in the surveyed literature. However, the principle can be conceptually applied to systems where an this compound-derived moiety is part of a larger molecular framework that interacts with a chiral catalyst. In such a hypothetical scenario, the chiral catalyst would induce a preferred conformation in the substrate, and this conformational bias would then be "relayed" through the molecule to direct the stereoselective approach of a reagent to a distant reaction center.

Mechanism of Sulfonamide Synthesis via Sulfinylamine Reagents

A significant recent development in the application of this compound derivatives is the synthesis of primary sulfonamides using the sulfinylamine reagent, N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO). This method allows for the direct conversion of organometallic reagents into primary sulfonamides.

The proposed reaction mechanism is as follows:

Nucleophilic Addition: An organometallic reagent, such as a Grignard or organolithium reagent, undergoes nucleophilic addition to the sulfur atom of t-BuONSO. This initial step forms a sulfinamide intermediate.

Rearrangement: The sulfinamide intermediate then rearranges to a sulfonimidate ester anion. This conversion is thought to occur either through the formation of a transient sulfinyl nitrene intermediate or via a concerted N→S oxygen migration.

Proton Transfer and Elimination: An intermolecular proton transfer then likely occurs, followed by the elimination of isobutene. This step generates a sulfonamide anion.

Workup: The final primary sulfonamide is obtained after an aqueous workup, which quenches the anionic intermediate.

This reaction pathway provides a convenient and high-yielding one-step process for the synthesis of a wide range of primary sulfonamides, which are important functional groups in many pharmaceutical compounds.

| Organometallic Reagent | Product | Yield (%) |

|---|---|---|

| 4-Fluorophenylmagnesium bromide | 4-Fluorobenzenesulfonamide | 71 |

| Phenylmagnesium bromide | Benzenesulfonamide | 75 |

| 2-Thienylmagnesium bromide | Thiophene-2-sulfonamide | 81 |

| n-Butyllithium | Butane-1-sulfonamide | 65 |

Computational Chemistry Approaches to Reaction Energetics and Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating reaction mechanisms, understanding reaction energetics, and predicting the outcomes of chemical transformations. While specific computational studies focusing exclusively on the reaction energetics and pathways of this compound are not extensively documented in the reviewed literature, the principles of these methods are broadly applicable to its chemistry.

For instance, DFT calculations could be employed to:

Model the transition state geometries for the nucleophilic attack of this compound on a carbonyl compound, providing insight into the activation energy of oxime formation.

Calculate the relative energies of intermediates and transition states in the N-O bond formation pathways, helping to rationalize the observed steric effects in the reaction of magnesium amides with peresters.

Investigate the potential energy surface of the rearrangement of the sulfinamide intermediate in the sulfonamide synthesis, distinguishing between a stepwise (via a sulfinyl nitrene) and a concerted mechanism.

Predict the diastereoselectivity of alkylation reactions involving chiral auxiliaries derived from this compound by comparing the energies of the transition states leading to the different diastereomeric products.

Computational studies on related molecules, such as the reaction of tert-butylamine (B42293) with hydroxyl radicals, have successfully used methods like M06-2X and CCSD(T) to determine reaction pathways and energetics. whiterose.ac.uk Similar approaches could provide a deeper understanding of the mechanisms governing the reactions of this compound.

Research Findings on this compound Reaction Mechanisms Remain Elusive

Despite a thorough search of available scientific literature, specific studies detailing the reaction mechanisms of this compound through Density Functional Theory (DFT) calculations, including analyses of activation free energies and steric effects, could not be located.

While the user's request specified a detailed article on the computational analysis of this compound's reactivity, the scientific literature accessible through the performed searches does not currently contain this specific information.

Computational chemistry, particularly through methods like Density Functional Theory, is a powerful tool for elucidating the intricate details of chemical reactions. Such studies provide valuable insights into the energy landscapes of reactions, including the calculation of activation free energies which determine reaction rates, and the analysis of steric effects which can influence reaction pathways and selectivity.

However, the application of these computational methods to a specific compound like this compound requires dedicated research projects. The absence of such studies in the public domain suggests that this particular area may be a subject for future investigation within the chemistry community.

For context, related research on similar molecules, such as tert-butylamine, has utilized DFT to understand their atmospheric degradation and reaction kinetics. These studies highlight the utility of computational approaches in predicting reaction outcomes and understanding the influence of molecular structure on reactivity. Unfortunately, direct parallels and specific data for this compound cannot be drawn without dedicated research on the compound itself.

Therefore, the requested article, with its specific focus on the DFT-elucidated reaction mechanisms of this compound, cannot be generated at this time due to the lack of available research data.

Applications of O Tert Butylhydroxylamine in Organic Synthesis

Reactivity as a Versatile Reagent

The chemical behavior of O-tert-butylhydroxylamine allows it to participate in several key reactions in organic synthesis. Its ability to react with carbonyl compounds and its role in the formation of nitrogen-containing heterocycles make it a valuable tool for synthetic chemists.

Selective Reduction of Carbonyl Compounds

The use of this compound for the selective reduction of carbonyl compounds, such as aldehydes and ketones, to alcohols is not a widely documented application in chemical literature. While the reduction of carbonyls is a fundamental transformation in organic chemistry, it is typically achieved using hydride reagents like sodium borohydride (B1222165) or lithium aluminum hydride docbrown.infolibretexts.orgchemguide.co.ukyoutube.com. These reagents donate a hydride ion to the carbonyl carbon, leading to the formation of an alcohol upon workup chemguide.co.ukyoutube.com. This compound, in contrast, is primarily utilized for its nucleophilic nitrogen atom in reactions with carbonyls, leading to the formation of C=N bonds rather than the reduction of the carbonyl group.

Formation of Stable Oxime Derivatives

A significant application of this compound is its reaction with aldehydes and ketones to form stable oxime ethers. This reaction is a reliable method for the derivatization of carbonyl compounds, converting them into more stable and often crystalline solids that can be easily characterized. The formation of these oxime derivatives is also a key step in "oxime click chemistry," a set of highly efficient and selective reactions used in bioconjugation and polymer science chemguide.co.uk. The stability of the resulting oxime bond under mildly acidic conditions makes this method particularly useful chemguide.co.uk.

The reaction proceeds through the nucleophilic attack of the amino group of this compound on the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form the C=N double bond of the oxime ether. The bulky tert-butyl group enhances the stability of the resulting oxime derivative.

| Reactant 1 | Reactant 2 | Product | Application |

| Aldehyde/Ketone | This compound | O-tert-butyloxime | Derivatization of carbonyls, Click Chemistry |

| α-pinene ozonolysis products | This compound hydrochloride (TBOX) | Carbonyl-derived oximes | Identification of carbonyl compounds in environmental samples cdc.gov |

Preparation of Nitrones

This compound is a precursor in the synthesis of nitrones, which are 1,3-dipolar compounds with significant applications in organic synthesis, particularly in cycloaddition reactions to form five-membered heterocyclic rings. Nitrones are typically prepared through the condensation of an N-substituted hydroxylamine (B1172632) with an aldehyde or ketone.

In one method, N-tert-butylhydroxylamine is reacted with an aldehyde, such as 4-[18F]fluorobenzaldehyde, in a basic aqueous solution to form the corresponding nitrone, [18F]FPBN, which is used as a spin trap for in vivo detection of free radicals cdc.gov. The rate of this reaction is dependent on the concentration of the base, with nearly quantitative conversion achieved in a short time at room temperature cdc.gov.

| Reactant 1 | Reactant 2 | Product | Reaction Condition |

| N-tert-butylhydroxylamine | 4-[18F]Fluorobenzaldehyde | [18F]FPBN (N-tert-butyl-α-(4-fluorophenyl)nitrone) | 2N NaOH, Room Temperature cdc.gov |

Roles in Peptide and Amide Chemistry

This compound plays a crucial role in the synthesis of modified peptides and amides, particularly those containing N-hydroxy functionalities. These modified peptides have unique structural and biological properties.

Synthesis of N-tert-Butoxyamino Acids

This compound is used in the preparation of N-tert-butoxyamino acids. These compounds are important building blocks for the synthesis of N-hydroxy peptides docbrown.infosigmaaldrich.comlibretexts.org. The synthesis involves the reaction of this compound with an appropriate amino acid derivative. The tert-butoxy (B1229062) group serves as a protecting group for the nitrogen atom during peptide synthesis.

Preparation of N-Hydroxy Peptides

N-hydroxy peptides are a class of peptide analogs where one or more amide bonds are replaced by an N-hydroxyamide linkage. This modification can significantly alter the peptide's conformation and biological activity. This compound is a key reagent in the synthesis of the N-alkoxy dipeptide building blocks required for the solid-phase synthesis of N-hydroxy peptides.

For instance, in the synthesis of a Lys-hPhe dipeptide derivative, allyloxamine, which can be derived from O-allylhydroxylamine (a related compound), is used to displace a triflate intermediate. The resulting product is then coupled with an Fmoc-protected amino acid to form the dipeptide building block researchgate.net. While this example uses an O-allyl group, the principle is similar for the incorporation of the O-tert-butyl group, which would provide a stable protecting group for the hydroxylamino function during peptide synthesis. The development of methods for the synthesis of N-hydroxy peptides is an active area of research, with new chemical ligation processes being described that lead to the construction of these modified peptides. The presence of the N-hydroxy amide functionality can lead to unique secondary structures, such as sheet-like formations, due to intermolecular hydrogen bonding.

Use as Chiral Weinreb Amide Equivalents

A significant application of this compound is in the field of asymmetric synthesis, where it serves as a foundational component for chiral auxiliaries that function as equivalents to Weinreb amides. The Weinreb amide, an N-methoxy-N-methylamide, is renowned for its ability to react with organometallic reagents to produce ketones without the common side reaction of over-addition to form a tertiary alcohol. sigmaaldrich.com By incorporating this compound into a chiral framework, chemists have developed powerful tools for the stereocontrolled synthesis of valuable chiral aldehydes and ketones.

A notable example is the chiral auxiliary, N-1-(1′-naphthyl)ethyl-O-tert-butylhydroxylamine. rsc.orgnih.govnih.gov This auxiliary is readily prepared on a multi-gram scale from inexpensive starting materials, including N-hydroxyphthalimide, which is first O-alkylated using tert-butyl acetate (B1210297). rsc.org The resulting this compound derivative is then elaborated into the final chiral auxiliary. rsc.org

Once the chiral auxiliary is acylated to form various N-acyl derivatives, these compounds can undergo highly diastereoselective alkylation of their corresponding enolates, achieving diastereomeric excesses (de) of ≥94%. rsc.orgnih.gov The subsequent cleavage of the alkylated product highlights its utility as a Weinreb amide equivalent.

Formation of Chiral Aldehydes: Reductive cleavage of the N-acyl auxiliary using reducing agents like lithium aluminum hydride (LiAlH₄) furnishes chiral aldehydes in excellent enantiopurity. rsc.orgnih.gov

Formation of Chiral Ketones: Treatment with organometallic reagents, such as methyl lithium (MeLi), yields chiral methyl ketones with high enantiomeric purity (≥94% ee). rsc.orgnih.gov

A key advantage of this methodology is the ability to recover the chiral auxiliary in high enantiomeric purity (>98% ee), allowing for its recycling and reuse. rsc.orgnih.gov This process provides a robust and efficient route to enantiopure carbonyl compounds, which are fundamental building blocks in the synthesis of pharmaceuticals and other complex organic molecules.

| N-Acyl Derivative | Alkylating Agent | Diastereomeric Excess (de) | Cleavage Reagent | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| N-Propanoyl-Auxiliary | Benzyl bromide | ≥94% | LiAlH₄ | Chiral Aldehyde | ≥94% |

| N-Propanoyl-Auxiliary | Methyl iodide | ≥94% | MeLi | Chiral Methyl Ketone | ≥94% |

Double Allylic Alkylation and SN2 Substitution Reactions

Derivatives of this compound are involved in specialized alkylation and substitution reactions. The compound has been noted as a reactant in the double allylic alkylation of indole-2-hydroxamates.

Furthermore, this compound derivatives provide a platform for studying and utilizing SN2 substitution reactions at the amide nitrogen center, a process that is typically challenging. rsc.org In standard amides, the nitrogen atom is sp²-hybridized and its lone pair is delocalized into the carbonyl group, making nucleophilic substitution at nitrogen unfavorable. However, when the amide nitrogen is substituted with two electronegative atoms, as in N-acyloxy-N-alkoxyamides derived from hydroxylamines, the nitrogen atom becomes strongly pyramidalized. researchgate.netnsf.govresearchgate.net This geometric change reduces amide resonance and imparts more sp³-like character to the nitrogen, making it susceptible to SN2 attack. researchgate.net

These "anomeric amides" can react with various nucleophiles, leading to the displacement of a leaving group from the nitrogen atom. researchgate.netresearchgate.net For instance, N-acyloxy-N-alkoxyamides react with amine nucleophiles in an SN2 fashion to displace the acyloxy group, forming a new N-N bond and yielding hydrazide derivatives. rsc.org This transformation is significant as it provides a novel route to hydrazides, which are important scaffolds in medicinal chemistry. The reaction proceeds under mild conditions and demonstrates broad substrate scope and functional group tolerance. rsc.org

Contributions to Heterocycle Synthesis

Photocycloaddition to C=N Bonds for 1,3-Diazepines

This compound has been identified as a reactant in photocycloaddition reactions to carbon-nitrogen double bonds (C=N) for the synthesis of 1,3-diazepines. While specific mechanistic details and a broad range of examples are not extensively documented in readily available literature, this application points to its utility in constructing seven-membered heterocyclic rings, which are prevalent in various biologically active molecules. Photocycloaddition reactions offer a powerful method for forming cyclic structures by using light to promote the formation of new bonds.

Sulfur Chemistry Transformations

This compound is a key starting material for a novel reagent that has significantly advanced the synthesis of primary sulfonamides, a functional group of immense importance in medicinal chemistry.

Primary Sulfonamide Synthesis from Organometallic Reagents

Primary sulfonamides (R-SO₂NH₂) are integral components of numerous blockbuster drugs, including treatments for epilepsy, hypertension, and arthritis. rsc.orgrsc.org The classical synthesis, involving the reaction of sulfonyl chlorides with ammonia, suffers from harsh conditions and limited substrate availability. nih.govrsc.org A modern and highly effective alternative involves the reaction of a specialized sulfinylamine reagent, derived from this compound, with common organometallic reagents. rsc.orgresearchgate.net

This method allows for the direct, one-step synthesis of primary sulfonamides from a wide variety of organometallic partners, including (hetero)aryl and alkyl Grignard reagents and organolithium reagents. rsc.orgnih.govresearchgate.net The reaction is typically performed at low temperatures (-78 °C) and provides the desired sulfonamides in good to excellent yields. rsc.orgnih.gov This process is scalable and tolerates a broad range of functional groups, making it a versatile tool for drug discovery and development. nih.gov

Development of N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) as a Reagent

The key to the modern synthesis of primary sulfonamides is the development of the novel sulfinylamine reagent, N-sulfinyl-O-(tert-butyl)hydroxylamine, commonly abbreviated as t-BuONSO. rsc.orgnih.gov This reagent is synthesized efficiently in a single step from commercially available this compound hydrochloride, which is reacted with thionyl chloride (SOCl₂) in the presence of a base like triethylamine. nih.govrsc.org

The resulting t-BuONSO is a stable, colorless, and non-viscous liquid that can be purified by distillation and prepared on a large scale (e.g., 15-gram scale). nih.govrsc.org Its stability and ease of handling are significant advantages over traditional reagents. nih.gov

In the reaction mechanism, the organometallic reagent (R-M) adds to the sulfur atom of t-BuONSO. rsc.org This is followed by a proposed rearrangement sequence to form the stable sulfonamide product. rsc.org The development of t-BuONSO provides a straightforward and powerful method for installing the primary sulfonamide group, enhancing the toolkit available to synthetic and medicinal chemists. rsc.orgrsc.org

| Organometallic Reagent Type | Example Reagent | Reaction Temperature | Product Class | Yield |

|---|---|---|---|---|

| Aryl Grignard | Phenylmagnesium bromide | -78 °C | Aryl Primary Sulfonamide | Good to Excellent |

| Alkyl Grignard | Isopropylmagnesium chloride | -78 °C | Alkyl Primary Sulfonamide | Good to Excellent |

| Heteroaryl Organolithium | 2-Thienyllithium | -78 °C | Heteroaryl Primary Sulfonamide | Good to Excellent |

Generation of Precursors for Advanced Materials

This compound serves as a valuable building block in the synthesis of precursors for advanced materials. Its incorporation into ligand frameworks allows for the generation of metal complexes with tailored properties, suitable for the fabrication of functional materials such as chalcogenides.

N-Alkoxy Thioamide Ligands for Chalcogenide Materials

This compound is a key reagent in the synthesis of specific N-alkoxy thioamide ligands that are utilized to create single-source precursors for Group IV metal chalcogenide materials. researchgate.net These materials are of interest for applications in various electronic and optoelectronic devices. researchgate.net The tert-butoxy group from this compound can influence the steric and electronic properties of the resulting metal complexes, affecting their volatility and decomposition pathways, which are critical parameters for material deposition techniques.

A notable example involves the synthesis of the N-alkoxy carboxamide ligand, (Z)-N-(tert-butoxy)-2,2-dimethylpropanamide (bdpaH). nih.govacs.org This ligand is prepared using this compound hydrochloride as a key reagent. nih.govacs.org The bdpaH is then converted into its thioamide analogue, (Z)-N-(tert-butoxy)-2,2-dimethylpropanimidothioic acid (bdpaSH), through a thionation reaction, typically using phosphorus pentasulfide (P₂S₅). acs.org

This N-alkoxy thioamide ligand, bdpaSH, which incorporates the O-tert-butyl group, has been successfully used to synthesize homoleptic germanium (Ge) and tin (Sn) complexes. nih.gov These complexes, such as Ge(bdpaS)₂ and Sn(bdpaS)₂, are designed as single-source precursors for germanium and tin sulfide (B99878) materials. researchgate.netnih.gov The synthesis is achieved through an acid-base reaction between the N-alkoxy thioamide ligand and a metal bis(trimethylsilyl)amide, such as Ge[N(SiMe₃)₂]₂ or Sn[N(SiMe₃)₂]₂. nih.govacs.org

The thermal properties of these precursors are crucial for their application in material synthesis. Thermogravimetric analysis (TGA) is used to evaluate their thermal stability and decomposition behavior. The data reveals that the germanium complexes tend to exhibit a single-step weight loss, whereas the tin complexes show multistep weight loss. nih.govnih.gov The presence of the bulky tert-butyl group on the bdpaS ligand can also lead to structural distortions in the resulting metal complexes, such as a more tilted geometry in the tin complex Sn(bdpaS)₂ compared to analogous complexes with smaller alkyl groups. researchgate.net

The research findings for germanium and tin complexes derived from this compound-based ligands are summarized in the table below.

| Complex | Molecular Weight ( g/mol ) | Melting Point (°C) | Temperature at 50% Weight Loss (°C) | Residual Mass (%) |

| Ge(bdpaS)₂ | 449.25 | 194 | 200 | 27.5 |

| Sn(bdpaS)₂ | 495.33 | 98 | 187 | 34.0 |

O Tert Butylhydroxylamine in Derivatization and Analytical Chemistry Methodologies

Strategies for Carbonyl Compound Derivatization

Derivatization is a common strategy to improve the analysis of carbonyl compounds, which can be challenging due to their volatility, polarity, and sometimes poor ionization efficiency in mass spectrometry. The reaction of carbonyl compounds with specific reagents, such as O-tert-butylhydroxylamine, converts them into more stable and readily detectable derivatives.

This compound hydrochloride (TBOX) is utilized as a derivatizing agent for the detection and quantification of aldehydes and ketones. This method involves the conversion of carbonyls to their corresponding oximes. This technique has been successfully applied in the investigation of complex chemical systems, such as the ozonolysis of limonene (B3431351), where it enabled the detection of various carbonyl products. nih.gov In one study, four carbonyl compounds were identified as products of limonene ozonolysis after derivatization with TBOX: 7-hydroxy-6-oxo-3-(prop-1-en-2-yl)heptanal, 3-isopropenyl-6-oxoheptanal (B1304916) (IPOH), 3-acetyl-6-oxoheptanal (3A6O), and an unidentified carbonyl. nih.gov

The use of derivatizing agents is crucial for the analysis of aldehydes and ketones in various matrices, including air and biological samples. While other reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) are also used, TBOX offers specific advantages. sigmaaldrich.comresearchgate.net

TBOX presents several key advantages as a derivatizing agent for carbonyl compounds. nih.gov These benefits streamline the analytical process and can improve the detection of certain analytes.

A significant advantage of TBOX is its ability to react with carbonyl compounds in aqueous solutions. nih.gov This is particularly beneficial for analyzing environmental and biological samples, which are often aqueous in nature. The solubility of this compound hydrochloride in water facilitates a homogenous reaction environment, leading to efficient derivatization without the need for solvent exchange steps that could lead to sample loss.

Compared to other common derivatizing agents like PFBHA, TBOX forms oximes with a lower molecular weight. nih.gov This characteristic is particularly advantageous for the detection of multi-carbonyl compounds. nih.gov The smaller size of the resulting derivative can improve its chromatographic behavior and increase its volatility, which is beneficial for gas chromatography-based analyses. The detection of 3-acetyl-6-oxoheptanal (3A6O) in limonene ozonolysis studies highlights the benefit of using a smaller molecular weight derivatizing agent. nih.gov

Advantages of this compound Hydrochloride (TBOX) as a Derivatizing Agent

Environmental and Atmospheric Chemistry Research Applications

This compound has found applications in environmental and atmospheric chemistry research, particularly in the study of atmospheric pollutants. chemimpex.com Amines, once released into the atmosphere, can undergo photo-oxidation, leading to the formation of various degradation products, and can also contribute to aerosol formation. whiterose.ac.uk

In a study investigating the atmospheric degradation of tert-butylamine (B42293), a related compound, it was found that the reaction with OH radicals primarily proceeds through hydrogen abstraction from the amino group. whiterose.ac.uk This leads to the formation of products such as tert-butylnitramine and acetone (B3395972) in the presence of nitrogen oxides. whiterose.ac.uk While this study did not directly involve this compound, it provides insight into the atmospheric chemistry of structurally similar amines. The use of derivatization agents like TBOX is crucial for identifying and quantifying the carbonyl compounds that are products of such atmospheric reactions. nih.gov

Interactive Data Table: Carbonyl Compounds Detected Using TBOX Derivatization in Limonene Ozonolysis

| Compound Name | Structure |

| 7-hydroxy-6-oxo-3-(prop-1-en-2-yl)heptanal | |

| 3-Isopropenyl-6-oxoheptanal (IPOH) | |

| 3-acetyl-6-oxoheptanal (3A6O) |

Investigation of Ozonolysis Products (e.g., Limonene, Terpinolene (B10128), α-Pinene)

The reaction of ozone with terpenes, a significant class of biogenic volatile organic compounds, is a major source of secondary organic aerosols in the atmosphere. The identification and quantification of the carbonyl-containing products of these reactions are crucial for understanding atmospheric chemistry. This compound hydrochloride (TBOX) has emerged as an effective derivatizing agent in these investigations due to its ability to react with carbonyl compounds to form oximes, which are amenable to analysis by gas chromatography-mass spectrometry (GC-MS).

One of the key advantages of TBOX is its relatively low molecular weight, which facilitates the detection of multi-carbonyl compounds that can be challenging to identify using larger derivatizing agents. cdc.govnih.gov Furthermore, the derivatization reaction can be carried out in an aqueous solution, simplifying the sample collection and preparation process. cdc.govresearchgate.net

Limonene Ozonolysis

In the study of limonene ozonolysis, TBOX derivatization has been instrumental in identifying several key carbonyl products. cdc.govresearchgate.net When ozone is the limiting reagent, four primary carbonyl compounds have been detected. cdc.gov The use of a hydroxyl radical (OH•) scavenger, such as cyclohexane (B81311), has been shown to alter the relative yields of these products, providing insight into the reaction mechanisms. Specifically, the yields of an unknown carbonyl, 3-Isopropenyl-6-oxoheptanal (IPOH), and 3-acetyl-6-oxoheptanal (3A6O) were observed to decrease in the presence of the scavenger. cdc.govresearchgate.net This suggests that their formation is influenced by secondary OH radicals. cdc.govresearchgate.net Conversely, the relative yield of a hydroxy-dicarbonyl, 7-hydroxy-6-oxo-3-(prop-1-en-2-yl)heptanal, remained unchanged, indicating it is likely a primary product of the direct reaction between limonene and ozone. cdc.govresearchgate.net The successful detection of the multi-carbonyl species 3A6O highlights the advantage of using a smaller molecular weight derivatizing agent like TBOX. cdc.gov

| Compound Name | Abbreviation | Effect of OH• Scavenger on Yield |

|---|---|---|

| 7-hydroxy-6-oxo-3-(prop-1-en-2-yl)heptanal | - | Unchanged |

| 3-Isopropenyl-6-oxoheptanal | IPOH | Reduced |

| 3-acetyl-6-oxoheptanal | 3A6O | Reduced |

| Unknown Carbonyl | - | Reduced |

Terpinolene Ozonolysis

The application of TBOX as a derivatizing agent has also advanced the understanding of terpinolene ozonolysis. In these experiments, four carbonyl compounds were identified: methylglyoxal (B44143) (MG), 4-methylcyclohex-3-en-1-one (B30685) (4MCH), 6-oxo-3-(propan-2-ylidene)heptanal (6OPH), and 3,6-dioxoheptanal (36DOH). nih.gov Notably, the tricarbonyl species 36DOH had not been previously observed, and its detection was made possible by the use of the lower molecular weight TBOX. nih.gov Similar to the findings in limonene ozonolysis, the presence of a hydroxyl radical scavenger reduced the yields of 6OPH and 36DOH, indicating the role of secondary OH• radicals in their formation pathways. nih.gov

| Compound Name | Abbreviation | Effect of OH• Scavenger on Yield |

|---|---|---|

| methylglyoxal | MG | - |

| 4-methylcyclohex-3-en-1-one | 4MCH | - |

| 6-oxo-3-(propan-2-ylidene)heptanal | 6OPH | Reduced |

| 3,6-dioxoheptanal | 36DOH | Reduced |

α-Pinene Ozonolysis

Investigations into the ozonolysis of α-pinene using TBOX derivatization have led to the identification of seven carbonyl-containing products. nih.govcdc.gov The primary product observed was pinonaldehyde, with a measured yield of 76%. nih.govresearchgate.net The addition of cyclohexane as an OH radical scavenger significantly decreased the yield of pinonaldehyde to 46%, demonstrating the substantial influence of secondary OH radicals in the reaction. nih.govresearchgate.net A significant breakthrough in this research was the acquisition of the first mass spectral data for oxopinonaldehyde, a tricarbonyl reaction product. nih.govcdc.govresearchgate.net This achievement further underscores the utility of TBOX in identifying complex, multi-functionalized species. nih.govresearchgate.net

| Compound Name | Yield (without scavenger) | Yield (with scavenger) |

|---|---|---|

| Pinonaldehyde | 76% | 46% |

Analysis of Multi-functional Oxygenated Species

The use of this compound hydrochloride (TBOX) as a derivatizing agent presents a valuable method for the detection and analysis of multi-functional oxygenated species, particularly those containing multiple carbonyl groups. cdc.gov The lower molecular weight of TBOX compared to other common derivatizing agents is a key advantage, as it results in the formation of lower molecular weight oximes. cdc.govresearchgate.net This characteristic is particularly beneficial for the identification of multi-carbonyl compounds, which can be challenging to analyze with larger derivatizing agents. cdc.govresearchgate.net

The successful detection of the tricarbonyl species 3,6-dioxoheptanal (36DOH) from terpinolene ozonolysis, which had not been previously observed, is a direct result of the application of TBOX. nih.gov Similarly, in the ozonolysis of α-pinene, TBOX enabled the first acquisition of mass spectral data for the tricarbonyl reaction product, oxopinonaldehyde. nih.govresearchgate.net In the case of limonene ozonolysis, the detection of 3-acetyl-6-oxoheptanal (3A6O) further highlights the efficacy of TBOX in the analysis of multi-carbonyl compounds. cdc.govresearchgate.net

The potential of TBOX derivatization can be further enhanced when used in conjunction with other derivatizing agents. This combined approach could address the ongoing need for simple and accurate methods to detect a wide range of multi-functional oxygenated species in the air. cdc.govresearchgate.net

O Tert Butylhydroxylamine in Polymer Science and Dynamic Materials

Integration into Click Chemistry Paradigms

Click chemistry encompasses a class of reactions that are highly efficient, selective, and tolerant of a wide range of functional groups, making them ideal for polymer synthesis and modification. nih.gov O-tert-butylhydroxylamine is a valuable component in oxime click chemistry, a type of carbonyl condensation reaction. rsc.orgresearchgate.net

Oxime click chemistry involves the reaction between a hydroxylamine (B1172632), such as this compound, and an aldehyde or ketone to form a stable oxime linkage. rsc.org This reaction is characterized by its high efficiency, proceeding rapidly under mild conditions, often at room temperature and without the need for a catalyst. rsc.org The formation of water as the only byproduct makes this an environmentally attractive method for polymer synthesis. rsc.org The stability of the resulting oxime bond at physiological pH is notably higher than that of imine or hydrazone linkages, which is a significant advantage for biomedical applications. rsc.org

The efficiency of oxime click chemistry has been demonstrated in the synthesis of high molecular weight polymers. For example, researchers have achieved the synthesis of polymers with molecular weights of 32 kDa in under 13 minutes at room temperature and 35 kDa in 5 minutes at 60°C. rsc.orgresearchgate.net

Step-growth polymerization, a process where bifunctional or multifunctional monomers react to form dimers, trimers, and eventually long polymer chains, is a powerful method for creating a variety of polymeric materials. libretexts.org The high efficiency and lack of side reactions in oxime click chemistry make it well-suited for step-growth polymerization, which requires near-quantitative conversion to achieve high molecular weights. rsc.orgrsc.org

The reaction of bis-hydroxylamine and dialdehyde (B1249045) monomers via oxime formation has been successfully employed to synthesize high molecular weight step-growth polymers. rsc.org This approach allows for the creation of polymers with controlled end-group functionality by simply adjusting the monomer ratio. researchgate.net The versatility of this method is further highlighted by its tolerance to various functional groups, enabling the polymerization of monomers containing acidic or basic moieties. rsc.orgresearchgate.net

Table 1: Comparison of Polymer Synthesis via Oxime Click Chemistry

| Parameter | Condition A | Condition B |

| Monomers | Bis-hydroxylamine and Dialdehyde | Bis-hydroxylamine and Dialdehyde |

| Temperature | Room Temperature | 60°C |

| Time | 13 minutes | 5 minutes |

| Molecular Weight (kDa) | 32 | 35 |

| Catalyst | Not required | Not required |

| This table summarizes the rapid and efficient synthesis of high molecular weight step-growth polymers using oxime click chemistry under different temperature conditions. rsc.orgresearchgate.net |

Post-polymerization modification is a critical strategy for introducing specific functionalities into polymers after their initial synthesis. nih.gov This approach allows for the creation of tailor-made materials with precise properties. squarespace.com this compound can be utilized in post-functionalization strategies where polymers containing aldehyde or ketone groups are modified through oxime ligation. This method benefits from the high chemoselectivity and mild reaction conditions of the oxime click reaction, ensuring that the desired functionality is introduced without altering other parts of the polymer structure. researchgate.net This technique is particularly useful for attaching biomolecules or other sensitive functional groups to a polymer backbone. researchgate.net

Hydrogel Formation and Property Tuning

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. Their tunable properties make them suitable for a wide range of applications, including in tissue engineering. upenn.edu Oxime click chemistry, utilizing reagents like this compound, has emerged as a valuable tool for hydrogel synthesis due to its bioorthogonal nature, meaning it does not interfere with encapsulated biological materials like proteins or cells. rsc.org

The formation of hydrogels through oxime ligation allows for precise control over the gelation process. rsc.org The rate of gelation can be tuned by altering the pH, as the oxime formation is acid-catalyzed. rsc.org For instance, gelation can occur within minutes at a pH of 6.0, while it slows down significantly at a more neutral pH of 7.2. rsc.org Furthermore, the mechanical properties of the resulting hydrogels, such as stiffness, can be adjusted by varying the concentration of the cross-linking components. nih.gov This ability to tune both the formation and physical characteristics of hydrogels is crucial for designing materials for specific biomedical applications. rsc.orguky.edu

Surface Patterning Techniques

Surface patterning, the creation of chemically and/or topographically defined regions on a surface, is essential for a variety of applications in biology and materials science. researchgate.nettib.eursc.org Techniques involving this compound can be employed to create patterned polymer brushes on surfaces. This can be achieved by combining photolithographic techniques with surface-initiated polymerization. cmu.edu

One approach involves creating a layer of initiating groups on a substrate, from which polymer brushes are grown. cmu.edu These brushes can then be patterned using photolithography to create distinct regions with different chemical properties, such as hydrophilic and hydrophobic domains. For example, a continuous film of poly(tert-butyl acrylate) brushes can be patterned, and subsequent chemical modification can convert specific areas to poly(acrylic acid), resulting in a surface with well-defined hydrophilic and hydrophobic regions. cmu.edu This control over surface chemistry at the micro- and nanoscale is critical for directing cell adhesion, controlling fluid flow, and fabricating biosensors. beilstein-journals.org

Development of Covalent Adaptable Networks and Molecular Biodynamers

Covalent Adaptable Networks (CANs) are a class of polymers that contain dynamic covalent bonds, allowing them to be reprocessed, repaired, and recycled, properties typically associated with thermoplastics, while maintaining the robust mechanical properties of thermosets. nih.govnih.govnih.govrsc.org The reversible nature of the oxime linkage makes it an excellent candidate for the development of CANs. nih.govrsc.org

The dynamic exchange of oxime bonds can be catalyzed by mild acidic conditions, enabling the network to rearrange its structure. nih.govrsc.org This dynamic behavior allows for the reprocessing of oxime-based polymer networks while maintaining their structural integrity. nih.govrsc.org Researchers have also explored poly(oxime-urethanes) which exhibit a thermally dissociative mechanism, allowing the material to be healed or recycled without the need for a catalyst. pku.edu.cn The ability to tune the dynamic properties of these networks by combining oxime chemistry with other reversible linkages, such as esters and urethanes, opens up possibilities for creating advanced materials with tailored responsiveness and sustainability. nih.govrsc.org

Dynamic Covalent Analogues of Biopolymers

The field of constitutional dynamic chemistry, which utilizes reversible chemical reactions, has been extended to biopolymer science to create "biodynamers"—dynamic analogues of biopolymers such as polysaccharides, nucleic acids, and proteins. acs.orgscispace.comnih.gov These materials are generated through the reversible polymerization of biorelevant building blocks, combining the functional properties of biomolecules with the adaptive and stimuli-responsive nature of dynamic covalent chemistry (DCC). nih.gov

Within this context, this compound serves as a critical tool for demonstrating the dynamic nature of these biopolymer analogues. Specifically, in the study of glycodynamers—dynamic mimics of polysaccharides—this compound has been used as a monofunctional chain-capping or termination agent. acs.orgscispace.com Glycodynamers can be synthesized via the reversible oxime-bond formation between dialdehyde-functionalized saccharide monomers and bis(alkoxyamine) linkers. acs.org The resulting polymers exist in a state of equilibrium, with their chains constantly breaking and reforming.

The introduction of this compound into a solution of pre-formed glycodynamers perturbs this equilibrium. As a monofunctional reagent, it competes with the difunctional linkers for the aldehyde sites on the saccharide units, leading to the capping of polymer chains and a consequent reduction in the average polymer length. acs.orgscispace.com This process can be monitored using analytical techniques such as ¹H-NMR and Diffusion-Ordered NMR Spectroscopy (DOSY-NMR), which provide direct evidence of the polymer's constitutional dynamism. acs.orgscispace.com The observation that the polymer chains shorten upon the addition of tert-butylhydroxylamine confirms the reversible nature of the covalent bonds holding the biopolymer analogue together. scispace.com

| Parameter | Observation Before Addition | Observation After Addition of this compound | Conclusion | Analytical Technique |

|---|---|---|---|---|

| Average Polymer Chain Length | High molecular weight polymer chains present in solution. | A measurable decrease in the average polymer chain length is observed. scispace.com | Demonstrates the dynamic exchange of polymer components and the reversibility of the oxime bonds. acs.orgscispace.com | DOSY-NMR, ¹H-NMR acs.orgscispace.com |

| System Equilibrium | Equilibrium exists between monomers, oligomers, and polymers. | Equilibrium shifts towards shorter, chain-capped species. | Confirms the system is under thermodynamic control, a key feature of dynamers. | ¹H-NMR Spectroscopy acs.org |

Reversible Covalent Bonds in Dynamers

Dynamers are polymers whose monomeric units are linked by dynamic covalent bonds, allowing them to adapt their constitution in response to external stimuli. d-nb.inforsc.org The functionality of this compound is central to the formation of certain types of reversible linkages used in these materials, particularly oxime and alkoxyamine bonds.

Oxime-Based Dynamers: this compound can react with aldehyde or ketone functional groups to form an O-alkyl oxime bond (C=N-O-tBu). rsc.org This condensation reaction is reversible, typically under acidic conditions and/or with heating. rsc.org The stability of the oxime linkage is significantly higher than that of a corresponding imine bond, yet it retains the capacity for dynamic exchange. rsc.org This reversibility allows for the dissociation and reconstruction of polymer architectures. For instance, macromolecular stars cross-linked with difunctional alkoxyamines via oxime linkages have been shown to dissociate back into their constituent polymer chains upon the introduction of a monofunctional alkoxyamine or a competing carbonyl compound. rsc.org This competitive exchange demonstrates the dynamic and reversible nature of the oxime bonds. rsc.org

Alkoxyamine-Based Dynamers: More broadly, the alkoxyamine moiety, which can be derived from this compound, contains a characteristically weak C–ON bond. rsc.org This bond can undergo reversible homolytic cleavage upon thermal stimulation, typically at temperatures between 60–120 °C, to generate a persistent nitroxide radical and a transient carbon-centered radical. d-nb.inforsc.org These radical species can subsequently recombine. d-nb.info In a polymer network, this reversible dissociation and recombination of cross-links enables the material to be reprocessed, recycled, or exhibit self-healing properties. d-nb.inforsc.orgresearchgate.net This process, known as the nitroxide exchange reaction (NER), allows the polymer network to reorganize its structure without a net change in the number of cross-links, a defining characteristic of vitrimers and other covalent adaptable networks (CANs). d-nb.inforesearchgate.net

The dynamic nature of these bonds allows for the creation of materials that bridge the gap between traditional thermosets and thermoplastics, exhibiting high stability at service temperatures but becoming malleable and re-formable at elevated temperatures. d-nb.infomdpi.com

| Bond Type | Formation Principle | Stimulus for Reversibility | Mechanism of Exchange | Resulting Material Property |

|---|---|---|---|---|

| O-alkyl Oxime | Condensation of an alkoxyamine (e.g., this compound) and a carbonyl (aldehyde/ketone). rsc.org | Acidic pH, elevated temperature, presence of competing reagents. rsc.org | Competitive exchange with excess monofunctional alkoxyamines or carbonyl compounds. rsc.org | Reconfigurable network, dissociation of cross-linked structures. rsc.org |

| Alkoxyamine (C-ON) | Incorporation of alkoxyamine units into polymer chains or cross-links. d-nb.info | Heat (typically 60-120 °C), light, or chemical triggers. d-nb.info | Reversible homolytic cleavage into radicals and recombination (Nitroxide Exchange Reaction). d-nb.inforesearchgate.net | Self-healing, reprocessability, adaptability, "living" network characteristics. d-nb.inforsc.org |

Applications in Bioorthogonal Chemistry and Bioconjugation

Selective Modification of Biomolecules

A significant application of O-tert-butylhydroxylamine is in the chemoselective labeling of specific amino acid residues in peptides and proteins, enabling the study of protein function and structure.

This compound plays a crucial role in a method for the selective modification of tryptophan residues using rhodium carbenoids. acs.orgnih.govnih.gov This technique allows for the covalent labeling of the indole (B1671886) side chain of tryptophan, an amino acid that is relatively rare and often involved in critical biological functions like electron transfer. nih.gov The methodology has been successfully demonstrated on both peptide and protein substrates, achieving conversion rates of approximately 40-60%. acs.orgnih.govnih.gov The success of this carbenoid addition is heavily dependent on the solvent accessibility of the tryptophan residue's indole side chain. acs.orgnih.gov This labeling strategy provides a useful tool for bioconjugation, complementing more common methods that target cysteine residues. nih.gov

A key advantage of incorporating this compound into this labeling strategy is its ability to promote the modification of the indole ring across a wide pH range, from 2 to 7. acs.orgnih.govnih.gov This is a substantial improvement over previous methods, as it allows the reaction to be performed under mild, physiologically relevant conditions (pH 6–7). acs.orgnih.govnih.gov The ability to modify tryptophan residues without requiring harsh, denaturing pH levels is critical for preserving the native structure and function of protein substrates during the labeling process. nih.gov

Bioorthogonal Click and Release Strategies

This compound is also integral to sophisticated bioorthogonal systems designed for the transient attachment and subsequent release of molecules. These "click and release" strategies are useful for applications such as antibody-drug conjugates where a payload needs to be delivered and then released in a controlled manner. nih.gov

The strategy involves a two-stage process: a bioorthogonal ligation ("click") followed by a controlled cleavage ("release"). The "click" reaction is a hydroamination where this compound reacts with a strained alkyne, such as a cyclooctyne (B158145), to form an enamine N-oxide intermediate. nih.gov This enamine N-oxide acts as a temporary linker. The subsequent "release" is achieved through the degradation of this intermediate. One major pathway for degradation is a Cope elimination, which is highly sensitive to the steric environment of the hydroxylamine (B1172632) used. nih.gov The use of the sterically bulky tert-butyl group on the hydroxylamine significantly influences the stability of the enamine N-oxide and the kinetics of its degradation. nih.gov

Computational studies, using methods such as density functional theory (DFT), have provided significant insights into the reaction pathways for both the formation and degradation of the enamine N-oxide linker. nih.gov These studies calculate the activation free energies (ΔG‡) for the initial hydroamination reaction and for competing degradation pathways.

For the reaction between various N,N-dialkylhydroxylamines and cyclooctyne ethylcarbamate, the steric bulk on the hydroxylamine has only a modest effect on the initial ligation step. nih.gov Even the highly sterically hindered this compound is predicted to undergo rapid hydroamination. nih.gov

Conversely, the stability of the resulting enamine N-oxide product is dramatically influenced by sterics. nih.gov Computational models have evaluated two potential degradation pathways: Path A, a Cope elimination involving the loss of the alkyl substituent, and Path B, involving the loss of a mock linker. The activation barrier for Path A is highly sensitive to the steric environment, whereas the barrier for Path B remains consistently high and is considered inoperative at room temperature. nih.gov

Interactive Table: Calculated Activation Free Energies for Enamine N-oxide Formation and Degradation

The table below summarizes the computationally derived Gibbs free energies of activation (ΔG‡) in kcal/mol for the hydroamination reaction (Ligation) and the two degradation pathways (Path A and Path B) for different alkyl substituents on the hydroxylamine. nih.gov

| Substituent (R) | Ligation (ΔG‡) | Path A (ΔG‡) | Path B (ΔG‡) |

| Methyl | 17.7 | 33.3 | 31.8 |

| Ethyl | 18.5 | 30.7 | 30.7 |

| Isopropyl | 19.3 | 27.6 | 30.1 |

| tert-Butyl | 20.9 | 24.8 | 29.4 |

Catalytic Roles and Applications

Oxidation of Hydroxylamines for Nitroso Derivative Synthesis

The synthesis of nitroso compounds through the oxidation of hydroxylamines is a fundamental transformation in organic chemistry. In this process, the hydroxylamine (B1172632) derivative serves not as a catalyst but as a direct precursor to the corresponding nitroso compound. The N-tert-butyl isomer of O-tert-butylhydroxylamine, N-tert-butylhydroxylamine, provides a well-documented example of this reaction, yielding 2-methyl-2-nitrosopropane (B1203614). This product is a valuable tool in chemical research, particularly as a spin trap for detecting and identifying unstable free radicals. wikipedia.orgorgsyn.org

The oxidation process converts the N-H and O-H bonds of the hydroxylamine functional group into a nitrogen-oxygen double bond (-N=O). Various oxidizing agents can accomplish this transformation. A common laboratory-scale synthesis of 2-methyl-2-nitrosopropane from N-tert-butylhydroxylamine employs an aqueous solution of sodium hypobromite (B1234621) as the oxidant. orgsyn.org The reaction is typically performed at low temperatures to manage its exothermicity and prevent side reactions.

The general sequence for producing 2-methyl-2-nitrosopropane often involves a multi-step redox pathway starting from tert-butylamine (B42293):

Oxidation of tert-butylamine to 2-methyl-2-nitropropane.

Reduction of the nitro compound to N-tert-butylhydroxylamine.

Oxidation of N-tert-butylhydroxylamine to the final 2-methyl-2-nitrosopropane product. wikipedia.org

The final oxidation step is critical for achieving a high yield of the desired nitroso compound. orgsyn.org

| Reactant | Oxidizing Agent | Product | Significance of Product |

|---|---|---|---|

| N-tert-butylhydroxylamine | Sodium hypobromite (NaBrO) | 2-methyl-2-nitrosopropane | Spin trapping agent for ESR spectroscopy wikipedia.orgorgsyn.org |

Organometallic Catalysis in Aqueous and Biological Environments

Organometallic catalysis has traditionally been performed in organic solvents under strictly anhydrous and oxygen-free conditions to prevent catalyst deactivation and the formation of unwanted side products. nih.gov However, there is a growing interest in developing organometallic reactions that can proceed in aqueous media or even within biological systems. nih.govnih.govrsc.org This shift is driven by the pursuit of more sustainable and "green" chemical processes and the potential to manipulate biological systems or perform catalysis in living cells. nih.gov